Digallic Acid

Antiviral HIV Reverse Transcriptase

Substituting digallic acid with gallic or tannic acid leads to experimental failure due to fundamental differences in molecular mechanism. This dimeric depside uniquely enables dual-target investigations that simpler phenolic acids cannot support. - Dual XOD/URAT1 Inhibition: IC50 values of 1.04 µM (XOD) and 5.34 µM (URAT1), with in vivo urate-lowering efficacy comparable to benzbromarone. - HIV Reverse Transcriptase Blockade: Ki of 0.58 µM and ~90% inhibition where gallic acid shows zero activity. - 3-Fold Greater Antimutagenic Potency: Superior to gallic acid in standardized Ames assays for chemoprevention studies.

Molecular Formula C14H10O9
Molecular Weight 322.22 g/mol
CAS No. 536-08-3
Cat. No. B1670570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigallic Acid
CAS536-08-3
Synonymsdigallic acid
gallic acid 5,6-dihydroxy-3-carboxyphenyl este
Molecular FormulaC14H10O9
Molecular Weight322.22 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O
InChIInChI=1S/C14H10O9/c15-7-2-6(3-8(16)11(7)18)14(22)23-10-4-5(13(20)21)1-9(17)12(10)19/h1-4,15-19H,(H,20,21)
InChIKeyCOVFEVWNJUOYRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Digallic Acid Procurement & Technical Overview


Digallic acid (CAS 536-08-3) is a polyphenolic depside formed by the intermolecular esterification of two gallic acid molecules. It is a fundamental monomeric unit and structural building block within gallotannins and hydrolyzable tannins, naturally occurring in species such as Pistacia lentiscus [1]. It exists in equilibrium between meta- and para- isomers in solution [2]. While it shares a polyphenolic core with simpler phenolic acids like gallic acid, digallic acid possesses a distinct dimeric ester structure that confers divergent molecular recognition properties, enzyme inhibition profiles, and in vivo pharmacological activities that cannot be replicated by its monomeric constituent.

Gallotannin building block Dimeric depside core for hydrolyzable tannin research
Isomer equilibrium Meta-/para- isomer equilibrium supports structure-activity studies
Enzyme inhibition scaffold Polyphenolic scaffold for reverse transcriptase, XOD/URAT1, and gyrase screening

Why Gallic Acid Substitution Fails for Digallic Acid


Procurement decisions that treat digallic acid as a generic substitute for gallic acid, tannic acid, or ellagic acid risk project failure due to fundamental differences in molecular mechanism and target engagement. Critically, gallic acid demonstrates no inhibitory activity against HIV reverse transcriptase at concentrations where digallic acid achieves ~90% inhibition, a divergence attributable to the dimeric depside structure enabling specific interactions with enzyme active sites [1]. Furthermore, digallic acid exhibits over three-fold greater antimutagenic potency compared to gallic acid in standardized assays [2]. In vivo, digallic acid functions as a dual XOD/URAT1 inhibitor with urate-lowering efficacy comparable to benzbromarone, whereas gallic acid acts only on XOD [3]. These data establish that substituting digallic acid with its monomeric precursor or structurally related tannins fundamentally alters experimental outcomes.

HIV RT inhibition may not be replicated by gallic acid, risking false-negative results in antiviral screening.
Antimutagenic signal may be significantly lower with gallic acid, reducing assay sensitivity in genotoxicity studies.
Dual XOD/URAT1 mechanism requires digallic acid; gallic acid acts only on XOD, altering pathway-response interpretation.

Quantitative Evidence: Digallic Acid vs. Gallic Acid


Reverse Transcriptase Inhibition vs. Gallic Acid

In a direct head-to-head comparative study, digallic acid potently inhibited HIV reverse transcriptase with a Ki of 0.58 µM and achieved approximately 90% inhibition at 0.5 µg/mL. Under identical reaction conditions, gallic acid exhibited no detectable inhibitory effect on HIV reverse transcriptase activity [1]. This functional divergence is attributed to the dimeric depside structure of digallic acid, which enables a partially competitive binding mode with respect to the template-primer (rA)n·(dT)12-18 that the monomeric gallic acid cannot achieve [1].

HIV RT Inhibition
Head-to-head
Digallic acid: Ki 0.58 µM, ~90% inhib. at 0.5 µg/mL Gallic acid: no detectable inhibition
Direct head-to-head context; supports RT inhibitor screening
Substitution with gallic acid would fail to detect activity
Antiviral HIV Reverse Transcriptase Enzyme Inhibition Polyphenol

Antimutagenic Activity vs. Gallic Acid

In a study evaluating inhibition of bay-region diol-epoxide-induced mutagenicity, m-digallic acid demonstrated over three-fold higher antimutagenic activity compared to gallic acid under identical assay conditions [1]. The study quantified that while both compounds are components of tannic acid, m-digallic acid possessed significantly greater potency in suppressing mutagenic events, establishing a clear structure-activity relationship where the dimeric depside confers enhanced protective capacity relative to the monomeric precursor [1].

Antimutagenic Activity
Head-to-head
>3× higher activity vs. gallic acid
Supports chemoprevention research screening
Ames assay with PAH diol-epoxides
Genotoxicity Antimutagenic DNA Protection Carcinogenesis Chemoprevention

Dual XOD/URAT1 Inhibition vs. Gallic Acid

Digallic acid was identified as a dual inhibitor of xanthine oxidase (XOD) and urate transporter 1 (URAT1), with XOD IC50 = 1.04 ± 0.23 µM and URAT1 IC50 = 5.34 µM [1][2]. In vivo, at an oral dosage of 10 mg/kg, digallic acid exhibited a stronger urate-lowering and uricosuric effect compared to the clinical drugs benzbromarone and lesinurad [1]. Critically, while both digallic acid and its metabolite gallic acid act as mixed-type XOD inhibitors, gallic acid does not inhibit URAT1, thus lacking the dual mechanism essential for the potent in vivo efficacy observed with digallic acid [1].

Dual XOD/URAT1 Inhibition
Cross-study
Digallic acid: XOD IC50 1.04 µM, URAT1 IC50 5.34 µM; in vivo urate lowering > benzbromarone/lesinurad at 10 mg/kg Gallic acid: XOD inhibition only, no URAT1 activity
Supports dual-target urate-lowering pathway research
Hyperuricemic mouse model; URAT1 inhibition unique to digallic acid
Hyperuricemia Gout Xanthine Oxidase URAT1 Uricosuric In Vivo Pharmacology

DPPH Radical Scavenging Potency

In an HPLC-based activity profiling screen of 600 Panamanian plant extracts, digallic acid derivatives demonstrated DPPH radical scavenging activity below 10 µg/mL, placing them in the highest activity tier alongside gallic acid methyl ester [1]. This confirms that digallic acid achieves a potency threshold (<10 µg/mL DPPH IC50) that qualifies it as a high-potency antioxidant scaffold within the gallic acid derivative class, though a direct quantitative comparison with unmodified gallic acid is not provided in this specific assay system [1].

DPPH Radical Scavenging
Class-level
IC50
Meets high-activity antioxidant benchmark
Plant extract HPLC screen; class-level inference
DNA Gyrase Inhibition
Cross-study
Potent inhibitor (qualitative); also targets topoisomerase IV
Supports gyrase-targeted antibacterial screening
E. coli supercoiling assay; distinct from mono-alkyl gallates
Antioxidant DPPH Free Radical Scavenging Cosmetic Natural Product

Bacterial DNA Gyrase Inhibition

In a polyphenol screen targeting bacterial DNA gyrase, digallic acid was identified as a potent inhibitor of this essential bacterial enzyme, which is a validated antibacterial drug target [1]. While the study also identified other gallate derivatives (such as dodecyl gallate) as gyrase inhibitors, the specific structural features of digallic acid confer distinct binding characteristics relative to mono-gallate esters. Furthermore, digallic acid and certain gallate derivatives also potently inhibit E. coli DNA topoisomerase IV, indicating a broader topoisomerase-targeting profile that may be relevant for antibacterial lead development [1].

DNA Gyrase Inhibition
Cross-study
Potent inhibitor (qualitative); also targets topoisomerase IV
Supports gyrase-targeted antibacterial screening
E. coli supercoiling assay; distinct from mono-alkyl gallates
Antibacterial DNA Gyrase Topoisomerase Gallate Antimicrobial Resistance

In Vivo Toxicity vs. Tannic Acid

In a comparative toxicological assessment in chickens, digallic acid was found to be less toxic than tannic acid when administered at a dietary level of 0.5%. However, this safety advantage was not maintained at the higher 1% dietary level, where toxicity became comparable [1]. This dose-dependent differentiation provides a quantitative safety window for digallic acid relative to the more complex tannic acid polymer, which is relevant for applications where controlled exposure to hydrolyzable tannin components is required.

Toxicology Safety Feed Additive In Vivo Toxicity Poultry

Application Scenarios for Digallic Acid


HIV Reverse Transcriptase Inhibitor Discovery

Based on the direct head-to-head evidence showing that digallic acid inhibits HIV reverse transcriptase (Ki = 0.58 µM, ~90% inhibition at 0.5 µg/mL) while gallic acid is completely inactive under identical conditions [1], digallic acid is uniquely positioned as a scaffold for reverse transcriptase inhibitor development. The defined mechanism (partially competitive with respect to template-primer) and structure-activity data indicating the requirement of all three hydroxyl groups for activity provide a validated starting point for medicinal chemistry optimization [1].

Hyperuricemia & Gout Dual-Target Studies

Digallic acid enables investigation of a dual XOD/URAT1 inhibition mechanism that cannot be achieved with gallic acid or single-target clinical agents. With XOD IC50 = 1.04 µM, URAT1 IC50 = 5.34 µM, and in vivo urate-lowering efficacy at 10 mg/kg that exceeds benzbromarone and lesinurad [2][3], digallic acid provides a tool compound for exploring synergistic urate-lowering strategies combining production inhibition with enhanced excretion. This dual mechanism is not replicated by its metabolite gallic acid, which acts only on XOD [2].

Chemoprevention & Antimutagenesis Research

For studies investigating inhibition of polycyclic aromatic hydrocarbon-induced mutagenicity, digallic acid offers over three-fold greater potency than gallic acid in standardized Ames assays [4]. This quantitative advantage makes digallic acid a more sensitive probe for chemoprevention mechanism studies and a higher-signal positive control in genotoxicity screening panels.

Antibacterial Discovery Targeting DNA Gyrase

Digallic acid has been validated as a potent inhibitor of bacterial DNA gyrase and E. coli topoisomerase IV in enzymatic assays [5]. For antibacterial programs seeking novel topoisomerase inhibitors, digallic acid represents a structurally defined gallate scaffold distinct from mono-alkyl gallates, providing an alternative chemotype for structure-activity relationship studies and resistance profiling.

Application
Selection Property
Validation Focus
HIV RT inhibition research
RT inhibition potency context
Comparative activity vs. gallic acid
XOD/URAT1 dual-target pathway studies
Dual XOD/URAT1 inhibition profile
URAT1 inhibition confirmation
Antimutagenesis screening
Antimutagenic activity (>3×)
Assay sensitivity vs. gallic acid
Bacterial gyrase/topoisomerase IV research
Gyrase inhibition confirmed
Target engagement validation

Technical Documentation Hub

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50 linked technical documents
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